molecular formula C20H17ClO3S B2377949 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 251307-28-5

2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2377949
CAS No.: 251307-28-5
M. Wt: 372.86
InChI Key: SSPQOSURCMLJAT-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is an organic compound that contains a sulfonyl group attached to a chlorophenyl ring and a diphenyl ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with diphenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hydroxyl group of diphenylmethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanone.

    Reduction: Formation of 2-[(4-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
  • 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE)
  • 4-[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazinone

Uniqueness

2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol is unique due to its combination of a sulfonyl group with a diphenyl ethanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1,1-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPQOSURCMLJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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